N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide
Description
N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 4-nitrobenzenesulfonyl group linked to a hydroxy-substituted butylamine moiety.
Properties
CAS No. |
5267-03-8 |
|---|---|
Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O5S/c1-2-8(7-13)11-18(16,17)10-5-3-9(4-6-10)12(14)15/h3-6,8,11,13H,2,7H2,1H3 |
InChI Key |
YLWWXVHIOGHMDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Sulfonation: Nitrobenzene is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: The final step involves the alkylation of the sulfonamide with 1-hydroxybutan-2-yl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: Formation of N-(1-amino-2-butyl)-4-nitrobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of N-(1-oxobutan-2-yl)-4-nitrobenzenesulfonamide.
Scientific Research Applications
N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure.
Industry: Utilized in the production of dyes and pigments due to its nitro and sulfonamide groups.
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide is primarily based on its ability to inhibit the synthesis of folic acid in microorganisms. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid synthesis and ultimately inhibiting bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide with sulfonamides and benzamide derivatives from the evidence, focusing on substituent effects, synthesis yields, and functional group interactions.
Substituent Effects on Physicochemical Properties
Key Observations :
- Polarity and Hydrogen Bonding: The hydroxyl group in the target compound likely enhances solubility in polar solvents compared to non-polar substituents (e.g., cyclopropylmethyl in or chlorophenyl in ).
- Synthesis Efficiency : High yields (80–87%) are achievable for sulfonamides with sterically unhindered substituents (e.g., indazole in , cyclopropylmethyl in ). Lower yields (35–63%) occur with bulky or reactive groups (e.g., alkynyl in ), suggesting the hydroxybutyl group may require optimized reaction conditions.
Reactivity and Functional Group Interactions
- Nitro Group Reactivity: The electron-withdrawing nitro group in 4-nitrobenzenesulfonamides enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions.
- Hydroxyl Group Influence : The hydroxyl group in the target compound may participate in hydrogen bonding or act as a nucleophile. In contrast, analogs like N-(4-methyl-2-phenyl-penta-2,3-dien-1-yl)-4-nitrobenzenesulfonamide () rely on alkyne or allene groups for reactivity, highlighting divergent functional priorities.
Spectroscopic and Crystallographic Data
- 1H NMR Trends : Sulfonamides with aromatic substituents (e.g., indazole in ) exhibit downfield shifts for sulfonamide protons (δ 8–10 ppm). Aliphatic derivatives (e.g., cyclopropylmethyl in ) show simpler splitting patterns.
- IR Spectroscopy : Strong S=O stretches (~1350–1150 cm⁻¹) and N–H bends (~3300 cm⁻¹) are consistent across sulfonamides (). The hydroxyl group in the target compound would introduce a broad O–H stretch (~3200–3600 cm⁻¹).
Biological Activity
N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide is a compound that has garnered interest for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound this compound can be described by its chemical formula and structural characteristics. It contains a nitro group and a sulfonamide moiety, which are known to influence its biological interactions.
Antimicrobial Activity
In Vitro Studies:
Research has demonstrated that derivatives of nitrobenzenesulfonamide exhibit significant antimicrobial activity. For instance, a study on various benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids showed promising results against Mycobacterium tuberculosis (H37Rv strain) with minimum inhibitory concentrations (MIC) ranging from 0.78 to >25 μg/mL. Notably, certain derivatives exhibited MIC values as low as 0.78 μg/mL, indicating superior potency compared to standard drugs such as ethambutol and rifampicin .
| Compound | MIC (μg/mL) | % Inhibition | Selectivity Index |
|---|---|---|---|
| 7y | 0.78 | >90 | >30 |
| Ethambutol | 1.56 | 57.6 | >30 |
| Rifampicin | 0.1 | 90 | >250 |
These findings suggest that the incorporation of the nitro group enhances the antimicrobial efficacy of the sulfonamide framework.
Cytotoxicity Studies
Selectivity and Toxicity:
The selectivity index (SI) is crucial for assessing the safety of compounds in therapeutic applications. Compounds with an SI greater than 10 are generally considered non-toxic. The studied nitrobenzenesulfonamide derivatives demonstrated SI values exceeding 30, indicating low cytotoxicity alongside high antimicrobial activity .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have also shown promise. The compound's ability to induce apoptosis in cancer cell lines has been explored, particularly through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Case Study:
In a study evaluating various copper complexes, it was found that certain ligands exhibited significant cytotoxicity against human pancreatic cancer cell lines (Patu8988), with IC50 values indicating effective inhibition of cell proliferation . While specific data on this compound in this context is limited, the structural similarities suggest potential for similar activity.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.
- Cell Membrane Interaction: The hydrophobic nature of the compound may facilitate interaction with lipid membranes, enhancing permeability and bioavailability.
- Induction of Apoptosis: Evidence suggests that compounds with similar structures can trigger apoptotic pathways through ROS-mediated signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
